An In-depth Technical Guide to the Physical Properties of 4-(Cyclopent-1-en-1-yl)benzoic acid
An In-depth Technical Guide to the Physical Properties of 4-(Cyclopent-1-en-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the physical properties of 4-(Cyclopent-1-en-1-yl)benzoic acid. Recognizing the limited availability of direct experimental data for this specific compound, this document serves as a predictive guide and a methodological resource for researchers, scientists, and professionals in drug development. By integrating theoretical predictions with established experimental protocols for analogous compounds, principally benzoic acid, this guide offers a robust framework for the characterization of 4-(Cyclopent-1-en-1-yl)benzoic acid. The document details methodologies for determining key physical parameters such as melting point, solubility, and pKa, and discusses the expected spectroscopic signatures. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized to enhance understanding and practical application.
Introduction
4-(Cyclopent-1-en-1-yl)benzoic acid is an aromatic carboxylic acid of interest in medicinal chemistry and materials science due to its unique structural features, combining a rigid benzoic acid moiety with a reactive cyclopentenyl group. A thorough understanding of its physical properties is paramount for its application in drug design, formulation, and synthesis. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and stability. This guide provides a detailed examination of these properties, offering both predicted values and the experimental means to verify them.
Molecular Structure and Core Identifiers
The foundational information for 4-(Cyclopent-1-en-1-yl)benzoic acid is summarized below. The structure consists of a benzoic acid core with a cyclopent-1-en-1-yl substituent at the para position.
Caption: Chemical structure of 4-(Cyclopent-1-en-1-yl)benzoic acid.
Table 1: Core Identifiers for 4-(Cyclopent-1-en-1-yl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | Calculated |
| Molecular Weight | 188.22 g/mol | Calculated |
| CAS Number | 19936-21-1 | Arctom |
Predicted and Comparative Physical Properties
Due to the absence of published experimental data, the following table presents predicted physical properties for 4-(Cyclopent-1-en-1-yl)benzoic acid. These predictions are based on computational models and comparison with the well-characterized benzoic acid.[1][2][3][4][5]
Table 2: Predicted and Comparative Physical Properties
| Property | 4-(Cyclopent-1-en-1-yl)benzoic acid (Predicted) | Benzoic Acid (Experimental) | Justification for Prediction |
| Melting Point (°C) | 160 - 180 | 122.4 °C[6] | The larger, more rigid cyclopentenyl group is expected to increase crystal lattice energy, leading to a higher melting point. |
| Boiling Point (°C) | > 300 | 249 °C[6] | Increased molecular weight and van der Waals forces from the cyclopentenyl group will likely increase the boiling point. |
| Water Solubility | Lower than benzoic acid | 3.44 g/L at 25 °C[7][8] | The nonpolar cyclopentenyl group increases the overall hydrophobicity of the molecule, reducing its solubility in water. |
| pKa | ~4.3 | 4.2[7][8] | The cyclopentenyl group is weakly electron-donating, which may slightly decrease the acidity (increase pKa) compared to benzoic acid. |
| LogP | > 2.5 | 1.87[9] | The addition of the hydrocarbon cyclopentenyl ring significantly increases the lipophilicity. |
Methodologies for Experimental Determination of Physical Properties
This section provides detailed protocols for the experimental determination of the key physical properties of 4-(Cyclopent-1-en-1-yl)benzoic acid. Benzoic acid is used as a reference compound to illustrate the procedures.[10][11][12][13]
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C). Impurities tend to lower and broaden the melting range.[13]
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.
-
Rapid Determination: Heat the sample at a rate of 10-15 °C/min to quickly determine an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it affects bioavailability. The "shake-flask" method is a standard technique for determining equilibrium solubility.
Experimental Protocol:
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, acetone, ethyl acetate).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.[14][15][16]
Experimental Protocol:
-
Solution Preparation: Prepare a standard solution of the acid in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).[14]
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add the base titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.[17]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, >10 ppm.[25]
-
Aromatic Protons: Two doublets in the aromatic region (7-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.[25]
-
Vinyl Proton (=CH-): A singlet or narrow multiplet in the alkene region (5.5-6.5 ppm).
-
Allylic and Aliphatic Protons (-CH₂-): Multiplets in the upfield region (1.5-3.0 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal around 165-175 ppm.[24]
-
Aromatic Carbons: Four signals in the aromatic region (120-150 ppm), with the ipso-carbon attached to the carboxyl group being the most downfield.[24]
-
Alkene Carbons (=C-): Two signals in the alkene region (120-140 ppm).
-
Aliphatic Carbons (-CH₂-): Signals in the upfield region (20-40 ppm).
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[18][19]
-
C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹, characteristic of an aromatic carboxylic acid.[18][19][22]
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[19]
-
C=C Stretch (Alkene and Aromatic): Medium to weak absorptions in the 1450-1650 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[27][28][29][30][31]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 188.22).[29]
-
Key Fragments:
-
Loss of -OH (m/z = 171)
-
Loss of -COOH (m/z = 143)
-
A prominent peak corresponding to the benzoyl cation or related fragments.
-
Conclusion
This technical guide provides a comprehensive overview of the physical properties of 4-(Cyclopent-1-en-1-yl)benzoic acid, addressing the current lack of direct experimental data through reasoned predictions and detailed experimental protocols. The methodologies outlined herein, using benzoic acid as a reference, equip researchers with the necessary tools to accurately characterize this and similar novel compounds. The predictive data serves as a valuable starting point for experimental design and interpretation. A thorough experimental investigation based on the protocols in this guide is recommended to establish a definitive physical property profile for 4-(Cyclopent-1-en-1-yl)benzoic acid.
References
-
BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. Retrieved from [Link]
-
Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Rashed, M. S., et al. (2003). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed. Retrieved from [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
ResearchGate. (2025). Calculating physical properties of organic compounds for environmental modeling from molecular structure | Request PDF. Retrieved from [Link]
-
Quora. (2015). What are the principles of predicting the properties of a compound from its chemical structure?. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0103 - BENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
University of the West Indies. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Cyclopenten-1-yl)-2-[(3-sulfophenyl)sulfonylamino]benzoic acid. Retrieved from [Link]
-
Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclopentylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopentylbenzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclopropylbenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Ethylbenzoic acid, cyclopentyl ester. Retrieved from [Link]
-
NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]
-
eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]
-
SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]
-
Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
MOLBASE. (n.d.). 4-[4-(2-adamantylcarbamoyl)-5-cyclopentyl-pyrazol-1-yl]benzoic acid. Retrieved from [Link]
Sources
- 1. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic acid | 65-85-0 [chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 9. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. pennwest.edu [pennwest.edu]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pennwest.edu [pennwest.edu]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. study.com [study.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 22. echemi.com [echemi.com]
- 23. rsc.org [rsc.org]
- 24. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 25. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. scispace.com [scispace.com]
- 27. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 30. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
